1-(2,4-Dinitrophenyl)piperazine
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Overview
Description
1-(2,4-Dinitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,4-dinitrophenyl group
Mechanism of Action
Target of Action
The compound 1-(2,4-Dinitrophenyl)piperazine is a derivative of two compounds: Piperazine and 2,4-Dinitrophenol . Piperazine is known to target parasites, particularly roundworms and pinworms, by paralyzing them . On the other hand, 2,4-Dinitrophenol is an oxidative phosphorylation uncoupling agent . .
Mode of Action
Piperazine, one of the parent compounds, is a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . 2,4-Dinitrophenol, the other parent compound, causes dose-dependent mitochondrial uncoupling, leading to the rapid loss of ATP as heat
Biochemical Pathways
A study on a similar compound, js-k, showed that it induced apoptosis in cells through the increase of reactive oxygen species (ros), ca2+ overload, and mitochondrial disruption .
Pharmacokinetics
2,4-dinitrophenol exhibits significant nonlinear pharmacokinetics, which have been attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
Based on the effects of its parent compounds, it may cause paralysis in parasites and induce a state of increased metabolic activity in cells .
Action Environment
The crystal structure of a similar compound, 1,4-dinitro-2,3,5,6-tetraacetoxy-piperazine, was obtained by slow evaporation from a dichloromethane solution in a quiet environment at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the derivative and the biomolecules it interacts with.
Cellular Effects
Some piperazine derivatives have been shown to have cytotoxic effects on cancer cells . These compounds can induce apoptosis, a process of programmed cell death, in cancer cells
Molecular Mechanism
Some piperazine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial signaling pathway . This involves the activation of caspase enzymes, which play a key role in the execution-phase of cell apoptosis .
Metabolic Pathways
Piperazine derivatives are known to be involved in various metabolic processes .
Subcellular Localization
The localization of a compound can affect its activity or function .
Preparation Methods
The synthesis of 1-(2,4-Dinitrophenyl)piperazine typically involves the reaction of piperazine with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to ensure complete reaction
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2,4-Dinitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dinitrophenyl)piperazine has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(2,4-Dinitrophenyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-(2,4-Dinitrophenyl)-4-methylpiperazine
- 1-(2,4-Dinitrophenyl)-4-ethylpiperazine
- 1-(2,4-Dinitrophenyl)-4-phenylpiperazine
These compounds share similar structural features but differ in their substituents on the piperazine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-13(16)8-1-2-9(10(7-8)14(17)18)12-5-3-11-4-6-12/h1-2,7,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIZXWJIYCQIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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